Arginine-Proline-Glutamine-Isoleucine-Proline-Proline, commonly referred to by its full name, is a peptide compound that consists of a sequence of six amino acids. This compound is notable for its potential biological activities, particularly in the context of enzyme inhibition and cell signaling. The sequence includes two proline residues, which are known to impart unique structural characteristics to peptides.
Source: This peptide can be synthesized through various methods in laboratory settings, and it may also be derived from natural sources where similar peptide sequences exist. Its relevance in biochemical research stems from its interactions with biological systems, particularly in relation to angiotensin-converting enzyme inhibition.
Classification: The compound falls under the category of peptides and is classified based on its amino acid composition and sequence. It can be further categorized as a bioactive peptide due to its physiological effects.
Methods: The synthesis of Arginine-Proline-Glutamine-Isoleucine-Proline-Proline can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise addition of amino acids to a growing peptide chain. This method offers high purity and yield, making it suitable for producing peptides with specific sequences.
Technical Details: In SPPS, protected amino acids are sequentially added to a resin-bound peptide chain. The protection groups are removed at each step to allow for the next amino acid to bond. The final product is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to ensure the desired purity level.
Data: The molecular formula can be derived from the individual amino acids:
Reactions: Arginine-Proline-Glutamine-Isoleucine-Proline-Proline may participate in several biochemical reactions, primarily involving enzymatic interactions. One notable reaction is its inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure.
Technical Details: The mechanism by which this peptide inhibits ACE involves binding to the active site of the enzyme, thereby preventing substrate access. Studies have shown that peptides with similar sequences exhibit varying degrees of ACE inhibitory activity, suggesting that modifications in structure can significantly affect function.
Process: The mechanism of action for Arginine-Proline-Glutamine-Isoleucine-Proline primarily revolves around its ability to inhibit ACE. By binding to the enzyme's active site, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to decreased blood pressure and has implications for cardiovascular health.
Data: Research indicates that peptides containing proline residues often exhibit enhanced binding affinity for ACE, making them effective inhibitors. Quantitative studies have measured the inhibitory constants (IC50) for various peptide sequences, highlighting the significance of structural features in determining efficacy.
Physical Properties: Arginine-Proline-Glutamine-Isoleucine-Proline-Proline is typically a white or off-white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.
Chemical Properties: The compound's stability can be influenced by factors such as pH and temperature. It may undergo hydrolysis or degradation when exposed to extreme conditions. Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize its purity and structural integrity.
Scientific Uses: Arginine-Proline-Glutamine-Isoleucine-Proline-Proline has significant applications in biomedical research, particularly in studies related to hypertension and cardiovascular diseases. Its role as an ACE inhibitor positions it as a candidate for therapeutic development in managing high blood pressure.
Additionally, this peptide may serve as a model compound for designing new peptides with enhanced biological activity or specificity towards certain targets within biological pathways. Research continues into its potential applications in drug development and therapeutic interventions aimed at cardiovascular health.
The peptide sequence "Arg-Pro-Gln-Ile-Pro-Pro" represents a conserved structural motif within bradykinin-potentiating peptides (BPPs), a class of toxins that evolved in viperid snake venoms approximately 60–80 million years ago. Genomic analyses indicate that BPPs arose through repeated gene recruitment events from ancestral body proteins, where existing genes were duplicated, mutated, and selectively expressed in venom glands [2] [8]. This evolutionary process allowed snakes to weaponize peptides that disrupt cardiovascular homeostasis in prey. The prevalence of the "-Gln-Ile-Pro-Pro" (QIPP) terminus across BPPs in phylogenetically distant snake species (e.g., Bothrops jararaca, Bitis gabonica) underscores its adaptive significance in venom function [1] [7]. Mechanistically, natural selection favored this motif due to its stability against proteolytic degradation and high affinity for vertebrate regulatory enzymes, enhancing prey immobilization through hypotension [1].
Table 1: Evolutionary Distribution of QIPP-Containing Peptides in Snake Venoms
Species | Peptide Name | Full Sequence | Biological Significance |
---|---|---|---|
Bothrops jararaca | BPP-11a | First BPPs linked to ACE inhibition | |
Bitis gabonica | BPP-10g-AP | Retains hypotensive activity despite sequence variation | |
Crotalus durissus | BPP-Cdc | Confirms QIPP as a pan-viperid toxin motif | |
The archetypal nonapeptide BPP9α (Pyr-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) from Bothrops jararaca venom serves as the reference structure for understanding "Arg-Pro-Gln-Ile-Pro-Pro" functionality. This sequence segment embodies the canonical C-terminal signature of snake BPPs, characterized by three invariant elements:
"Arg-Pro-Gln-Ile-Pro-Pro" corresponds to residues 6–11 of BPP9α. Biochemical studies confirm that the QIPP tripeptide is indispensable for ACE affinity, with its substitution abolishing >90% of inhibitory activity [5] [7]. Notably, the "Gln-Ile" dipeptide within this motif enables hydrogen bonding with ACE catalytic residues, while the C-terminal "Pro-Pro" stabilizes the bioactive conformation. Homologous sequences have been identified in non-snake sources, such as the frog Phyllomedusa hypochondrialis (Phypo Xa: Table 2: Structural Comparison of QIPP-Containing Peptides *BPP-10g-AP demonstrates variant IPP motif retaining partial ACE affinity. "Arg-Pro-Gln-Ile-Pro-Pro" was integral to elucidating ACE's catalytic mechanism. In the 1960s, BPP9α (containing this sequence) was shown to: This dual action established ACE as a central regulator of blood pressure. Crucially, structure-activity studies revealed that the "Gln-Ile-Pro-Pro" segment selectively targets ACE's C-domain catalytic site, which predominates in angiotensin I processing [5]. This domain specificity was later exploited to design captopril (D-3-mercapto-2-methylpropanoyl-L-proline), the first clinically approved ACE inhibitor modeled after BPP9α's C-terminal proline [4] [5]. Kinetic analyses demonstrated that peptides containing "Arg-Pro-Gln-Ile-Pro-Pro" exhibit slow-tight binding to ACE, with dissociation constants (Ki) in the nanomolar range, making them templates for synthetic inhibitors [3] [5]. Table 3: Key Biochemical Properties of BPP9α Relevant to ACE Inhibition Research on this sequence segment fundamentally reshaped cardiovascular pharmacology by proving that ACE inhibition could therapeutically modulate the renin-angiotensin-aldosterone system (RAAS) without compensatory tachycardia [6] [9]. The structural insights derived from "Arg-Pro-Gln-Ile-Pro-Pro" continue to guide development of domain-selective ACE inhibitors for conditions like diabetic nephropathy and heart failure [5] [9].Origin Peptide Sequence Alignment C-Terminal Motif Bothrops jararaca (snake) BPP9α Pyr-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro QIPP Bitis gabonica (snake) BPP-10g-AP Pyr-Glu-Ala-Arg-Pro-Pro-His-Pro-Pro-Ile-Pro-Pro-Ala-Pro IPPAP* Phyllomedusa hypochondrialis (frog) Phypo Xa Pyr-Glu-Phe-Arg-Pro-Ser-Tyr-Gln-Ile-Pro-Pro QIPP Role in Early ACE Inhibition Research
Parameter Value Significance ACE Inhibition (IC₅₀) 1.2 × 10⁻⁷ M 100-fold more potent than early synthetic inhibitors Domain Specificity C-domain Preferential blockade of angiotensin II generation Bradykinin Half-Life Extension 3.8-fold Validated ACE as primary kininase in vivo Catalytic Zinc Binding Via Gln carbonyl Informed design of zinc-chelating groups in drugs
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9